Cas no 917747-84-3 (7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol)
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol Chemical and Physical Properties
Names and Identifiers
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- 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol
- AKOS000674927
- 917747-84-3
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- MDL: MFCD08898751
- Inchi: 1S/C17H13NO2S/c21-17-13(6-11-4-2-1-3-5-11)7-12-8-15-16(20-10-19-15)9-14(12)18-17/h1-5,7-9H,6,10H2,(H,18,21)
- InChI Key: OQMCIGHHBGFWNV-UHFFFAOYSA-N
- SMILES: S=C1C(=CC2C=C3C(=CC=2N1)OCO3)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 295.06669983Da
- Monoisotopic Mass: 295.06669983Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 62.6Ų
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11016586-5g |
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol |
917747-84-3 | 97% | 5g |
$874 | 2024-07-19 | |
| Ambeed | A634758-1g |
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol |
917747-84-3 | 97% | 1g |
$294.0 | 2025-04-15 | |
| Ambeed | A634758-1g |
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol |
917747-84-3 | 97% | 1g |
$294.0 | 2025-04-15 |
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol Suppliers
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol
Introduction to 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol (CAS No. 917747-84-3)
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique chemical structure and designated by the CAS number 917747-84-3, represents a promising candidate for further exploration in drug discovery and therapeutic applications. The molecular framework of this compound combines elements of quinoline and dioxole moieties, which are well-documented for their potential biological activities.
The structural composition of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol includes a benzyl substituent at the 7-position of the quinoline ring system, which is linked to a dioxolo[4,5-g]quinoline core. This specific arrangement of functional groups makes it an intriguing subject for synthetic chemists and pharmacologists alike. The presence of a thiol group at the 6-position further enhances its chemical reactivity and potential biological interactions.
In recent years, there has been a surge in research focusing on quinoline derivatives due to their diverse pharmacological properties. Quinoline-based compounds have been extensively studied for their antimicrobial, antimalarial, and anticancer effects. The addition of a dioxole ring to the quinoline scaffold in 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol introduces new possibilities for modulating its biological activity. This hybrid structure may exhibit enhanced binding affinity to target proteins and enzymes, making it a valuable scaffold for drug development.
The benzyl group in this compound plays a crucial role in modulating its pharmacokinetic properties. Benzyl-substituted molecules often exhibit improved solubility and stability, which are critical factors for drug efficacy. Additionally, the thiol group at the 6-position can participate in various biochemical reactions, including disulfide bond formation and metal chelation, which are relevant in numerous therapeutic contexts.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential binding sites and interactions for 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol with biological targets. Preliminary computational studies suggest that this compound may interact with enzymes involved in cell signaling pathways, making it a candidate for therapeutic intervention in diseases such as cancer and inflammation.
The synthesis of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative approaches in drug development.
One of the most compelling aspects of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol is its potential as a lead compound for novel therapeutics. Its unique structural features offer multiple opportunities for derivatization and optimization to enhance its biological activity. Researchers are exploring various modifications to the benzyl group and the quinoline-dioxole core to improve pharmacokinetic properties and target specificity. Such modifications may lead to the development of next-generation drugs with improved efficacy and reduced side effects.
The thiol group at the 6-position of this compound is particularly noteworthy due to its ability to form disulfide bonds with other biomolecules. Disulfide bonds are crucial for maintaining the three-dimensional structure of proteins and play a vital role in various cellular processes. By leveraging this property, 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol could be developed into therapeutic agents that modulate protein-protein interactions or enhance protein stability.
In conclusion, 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol (CAS No. 917747-84-3) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutics for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in medicinal chemistry and biopharmaceutical innovation.
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